molecular formula C16H16BrNO2 B2527539 2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine CAS No. 1482764-26-0

2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine

Cat. No. B2527539
CAS RN: 1482764-26-0
M. Wt: 334.213
InChI Key: DMKHAUAGJVHUKP-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine" is a chemical entity that appears to be related to brominated aromatic compounds with potential applications in materials science or pharmaceuticals. The presence of a bromophenyl group suggests reactivity that could be useful in further chemical modifications or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including halogenation of existing aromatic rings or coupling reactions where a bromine atom is introduced into an aromatic system. While the provided papers do not directly describe the synthesis of the exact compound , they do provide insight into related chemical reactions. For instance, the synthesis of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-ones involves ring contraction of a brominated precursor with amines, indicating that amines can react with brominated compounds to form new structures . This information could be extrapolated to suggest potential synthetic routes for the target compound involving similar strategies.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the presence of a heavy halogen atom, which can influence the electronic properties of the molecule. The X-ray crystallographic analysis of related compounds, such as the 2-(N,N-dimethylaminomethylene) derivative mentioned in the second paper, provides valuable information about the geometry and conformation of such molecules . Although the exact structure of "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine" is not provided, it is likely to exhibit similar structural features, such as planarity or non-planarity, and intramolecular interactions that can affect its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds is significantly influenced by the bromine atom, which can participate in various chemical reactions. For example, the first paper discusses the formation of hydrogen-bonded adducts and salts involving a brominated thiadiazole compound . These interactions demonstrate the ability of brominated aromatics to engage in non-covalent interactions, which could be relevant for the target compound in forming crystalline structures or interacting with other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine" can be inferred from related compounds. The presence of a bromine atom typically increases the molecular weight and may affect the compound's boiling and melting points. The aromatic nature of the compound suggests it may have significant π-π interactions, as seen in the crystal structures of related compounds, which can lead to stacking in solid-state structures . Additionally, the compound's solubility, polarity, and reactivity would be influenced by the specific functional groups present in the molecule.

Scientific Research Applications

Synthesis of Benzimidazoles

Research has shown that o-Bromophenyl compounds can react with various primary amines under catalysis to afford substituted benzimidazoles, which are important scaffolds in pharmaceutical chemistry due to their biological activities (Lygin & Meijere, 2009). This suggests that "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine" could be used in the synthesis of novel benzimidazole derivatives with potential pharmacological applications.

Antimicrobial Activity

Compounds structurally related to "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine" have been evaluated for their antibacterial and antifungal activities. For example, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and exhibited antibacterial activity comparable to standard antibiotics against various bacteria (Reddy & Reddy, 2010). This highlights the potential for derivatives of "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine" to serve as leads in the development of new antimicrobial agents.

Hydrogen-bonding Patterns in Enaminones

The study of hydrogen-bonding patterns in enaminones, including those with bromophenyl groups, has provided valuable insights into the molecular interactions that govern the solid-state architecture of organic compounds (Balderson et al., 2007). This research is crucial for the design of materials with specific physical properties, indicating potential applications in material science.

Catalysis and Organic Transformations

The chemistry of bromophenyl-derived amines is also relevant in catalysis and organic transformations. For instance, the use of brominated aryl amines as electron transfer mediators in the oxidation of amines (Pletcher & Zappi, 1989) demonstrates the role such compounds can play in synthetic chemistry, potentially including "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine".

Synthesis of Antimicrobial Agents

Another study focused on the synthesis of promising antibacterial and antifungal agents using 2,3-dihydro-1,4-benzodioxin-6-amine, showcasing the application of similar structures in developing antimicrobial compounds with low hemolytic activity (Abbasi et al., 2020). This underscores the potential pharmaceutical applications of related molecules.

properties

IUPAC Name

2-(3-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-12-5-3-4-11(8-12)9-13(18)16-10-19-14-6-1-2-7-15(14)20-16/h1-8,13,16H,9-10,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKHAUAGJVHUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CC3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine

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